2-[2-(Chloromethyl)phenoxy]propanamide
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Overview
Description
2-[2-(Chloromethyl)phenoxy]propanamide is an organic compound belonging to the class of amides It features a chloromethyl group attached to a phenoxy ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)phenoxy]propanamide typically involves the reaction of 2-(chloromethyl)phenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized phenoxy derivatives.
Reduction Products: Reduced phenoxy derivatives.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-[2-(Chloromethyl)phenoxy]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)phenoxy]propanamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenoxy ring may also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)phenol: A precursor in the synthesis of 2-[2-(Chloromethyl)phenoxy]propanamide.
Propanamide: A simpler amide with similar structural features.
2-(4-Chloro-2-methylphenoxy)propanoic acid: A related compound with a similar phenoxy structure.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a phenoxy ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
65852-92-8 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenoxy]propanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
WDYSFHZUZXZFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1CCl |
Origin of Product |
United States |
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